1-([1,2,4]Triazolo[4,3-a]pyrazin-8-yl)piperidin-3-amine
Overview
Description
The compound “1-([1,2,4]Triazolo[4,3-a]pyrazin-8-yl)piperidin-3-amine” is a type of Autophagy class compound . It is also related to the synthesis of novel [1,2,4]triazolo [4,3-a]pyrazine derivatives .
Synthesis Analysis
The synthesis of [1,2,4]triazolo [4,3-a]pyrazine derivatives involves aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo [4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol . A series of novel [1,2,4]triazolo [4,3-a]pyrazine derivatives were synthesized and evaluated for their inhibitory activities toward c-Met/VEGFR-2 kinases .
Molecular Structure Analysis
The molecular structure of “this compound” is related to the [1,2,4]triazolo [4,3-a]pyrazine derivatives . The compound can bind to c-Met and VEGFR-2 protein, which is similar to that of foretinib .
Chemical Reactions Analysis
The chemical reactions involving [1,2,4]triazolo [4,3-a]pyrazin-8-yl)piperidin-3-amine are related to the synthesis of [1,2,4]triazolo [4,3-a]pyrazine derivatives . The reaction involves the use of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides and 7-thioxo-5,6,7,8-tetrahydropyrimido- [4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine .
Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” are related to its molecular weight and molecular formula . The compound has a molecular weight of 407.31 and a molecular formula of C16H15F6N5O .
Scientific Research Applications
Synthesis Methods
1-([1,2,4]Triazolo[4,3-a]pyrazin-8-yl)piperidin-3-amine and its derivatives have been explored for their potential in synthesizing a wide range of heterocyclic compounds. One study demonstrated a facile synthesis of [1,2,4]Triazolo[4,3-a]pyrazin-3-amines via oxidative cyclization, optimizing the procedure to obtain various halogenated derivatives, which are crucial for further pharmaceutical applications (Li et al., 2019). Similarly, another research presented a straightforward, one-pot protocol for synthesizing fused 3-amino-[1,2,4]triazolo[4,3-a]pyridines, showing versatility in accommodating aryl isothiocyanates with both electron-donating and withdrawing groups, emphasizing the method's efficiency and robustness for parallel reactions (Comas et al., 2009).
Biological and Pharmacological Applications
The derivatives of this compound have shown significant pharmacological potential. One compound within this class was identified as a potent dipeptidyl peptidase IV (DPP-IV) inhibitor, a target for the treatment of type 2 diabetes, demonstrating excellent selectivity over other proline-selective peptidases and efficacy in animal models (Kim et al., 2005). Additionally, research into H4 receptor antagonists for allergy treatment uncovered a related compound, though genotoxicity was observed due to possible bioactivation pathways involving the piperazine moiety. This finding emphasizes the importance of structural modifications to mitigate such risks while retaining therapeutic potency (Gunduz et al., 2018).
Antimicrobial Properties
Compounds based on the this compound framework have been investigated for their antimicrobial properties. A novel synthesis technique reported the creation of derivatives exhibiting promising antimicrobial activities against both gram-positive and gram-negative bacterial strains, compared with standard drugs like Chloramphenicol (Idrees et al., 2019). This indicates the potential of such compounds in addressing resistant microbial infections, underlining their significance in medicinal chemistry.
Mechanism of Action
Target of Action
The primary targets of 1-([1,2,4]Triazolo[4,3-a]pyrazin-8-yl)piperidin-3-amine are c-Met and VEGFR-2 kinases . These kinases play a crucial role in cell proliferation and survival, making them important targets for anticancer therapies .
Mode of Action
This compound interacts with its targets by inhibiting their activities . It binds to the active sites of c-Met and VEGFR-2, preventing them from catalyzing their respective reactions . This inhibition disrupts the signaling pathways regulated by these kinases, leading to changes in cellular processes .
Biochemical Pathways
The inhibition of c-Met and VEGFR-2 kinases affects several biochemical pathways. These include pathways involved in cell proliferation, survival, and angiogenesis . The disruption of these pathways can lead to the inhibition of tumor growth and metastasis .
Pharmacokinetics
These properties determine the compound’s bioavailability, which is crucial for its therapeutic effect .
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of cell proliferation and induction of apoptosis . Specifically, the compound has been shown to inhibit the growth of A549 cells in a dose-dependent manner and induce late apoptosis of these cells .
Safety and Hazards
Future Directions
The future directions of “1-([1,2,4]Triazolo[4,3-a]pyrazin-8-yl)piperidin-3-amine” research could involve further exploration of [1,2,4]triazolo [4,3-a]pyrazine as antimicrobial agents . The presence of piperazine subunit or its isosteres enhances the antimicrobial activity of the fused triazoles ring systems .
Properties
IUPAC Name |
1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N6/c11-8-2-1-4-15(6-8)9-10-14-13-7-16(10)5-3-12-9/h3,5,7-8H,1-2,4,6,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LERQFSVEGMPWQB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC=CN3C2=NN=C3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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